molecular formula C18H23NO B1385419 N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-66-3

N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline

Cat. No.: B1385419
CAS No.: 1040682-66-3
M. Wt: 269.4 g/mol
InChI Key: KYKOVJZTXLXHAG-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline is a substituted aniline derivative featuring two distinct aromatic moieties: a 2,3-dimethylaniline group and a 3,4-dimethylphenoxy ethyl chain.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-8-9-17(12-15(13)3)20-11-10-19-18-7-5-6-14(2)16(18)4/h5-9,12,19H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOVJZTXLXHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2,3-dimethylaniline under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₃NO
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1040682-66-3

The compound features both a phenoxy and aniline functional group, which contribute to its reactivity and potential biological activity. The presence of methyl groups enhances its lipophilicity, allowing for better interaction with lipid membranes.

Scientific Research Applications

N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline is utilized in various fields of research:

Organic Synthesis

  • Reagent in Chemical Reactions : It serves as a building block for synthesizing more complex organic molecules. The compound can undergo nucleophilic substitution reactions due to its amine group and electrophilic aromatic substitution due to the electron-rich aromatic rings.

Biological Studies

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.
  • Receptor Modulation : It may influence receptor activity, impacting signal transduction processes within cells. This modulation can affect various biological pathways, including cell proliferation and apoptosis.

Industrial Applications

  • Production of Specialty Chemicals : this compound is used in the manufacturing of specialty chemicals and materials due to its unique chemical properties.

Cytotoxic Activity

A study demonstrated that N-substituted benzyl derivatives exhibited dose-dependent cytotoxic effects against murine leukemia WEHI-3 cells. This finding suggests that this compound may also possess cytotoxic properties worthy of further investigation.

Enzyme Interaction Studies

Research focusing on the compound's binding affinity with various biological molecules has shown promising results in understanding how it influences biological systems. These studies are vital for elucidating the compound's role in enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline moieties allow the compound to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several derivatives of dimethylaniline and phenoxyethylamines. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Features/Applications Reference
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline C₁₈H₂₃NO 269.39 g/mol Dual methyl-substituted aromatic moieties; potential agrochemical/pharmaceutical applications
Pyrimidifen (5-chloro-N-[2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl]-6-ethyl-4-pyrimidinamine) C₂₀H₂₈ClN₃O₂ 394.91 g/mol Acaricide/insecticide; ethoxyethyl and pyrimidinamine substituents enhance pesticidal activity
N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline C₁₇H₁₉NO₂ 269.34 g/mol Schiff base with dimethoxybenzylidene group; used in crystal engineering and supramolecular chemistry
N-(4-Chlorobenzyl)-2-(N-(3,4-dimethylphenyl)acetamido)-4-phenylbut-3-enamide C₂₇H₂₇ClN₂O₂ 446.97 g/mol 3,4-Dimethylphenyl acetamido group; synthesized via multicomponent reactions for bioactive screening
2-(3,4-Dimethoxyphenyl)-N-methylethylamine C₁₁H₁₇NO₂ 195.26 g/mol Neuroactive intermediate; structural simplicity compared to target compound

Analytical Challenges

  • Chromatographic Separation : Gas chromatography (GC) struggles to resolve structural isomers like 2,3-/3,4-dimethylaniline pairs due to similar retention times, whereas LC/MS-MS achieves baseline separation . This implies that analytical protocols for the target compound must prioritize LC-based methods for accurate quantification.
  • Internal Standards : Quantification of dimethylaniline derivatives often relies on 2,4-dimethylaniline-d₁₁ as an internal standard, though recovery rates may vary depending on matrix interactions .

Environmental Behavior

  • Degradation Pathways: 3,4-Dimethylaniline (3,4-DMA), a structural fragment of the target compound, degrades predominantly via chlorinated reactive species (87.55% contribution) and hydroxyl radicals (7.9%) in photoelectrocatalytic systems . The ethyl-phenoxy linkage in the target compound may alter degradation kinetics compared to simpler dimethylanilines.

Biological Activity

N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline is a compound with potential biological activity that has garnered attention for its applications in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H23NO\text{C}_{18}\text{H}_{23}\text{N}\text{O} and a molecular weight of 269.38 g/mol. The presence of dimethylphenoxy and dimethylaniline groups suggests that this compound may exhibit significant interactions with biological systems due to its structural characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biological pathways, potentially affecting cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could also influence receptor activity, impacting signal transduction processes.

Cytotoxic Activity

A study on N-substituted benzyl derivatives demonstrated that these compounds could exhibit dose-dependent cytotoxic effects against murine leukemia WEHI-3 cells . This finding implies that this compound may also possess cytotoxic properties worthy of further investigation.

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships (SAR) for similar compounds indicates that modifications in the chemical structure significantly affect biological activity. For example:

  • Substituent Variations : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish the biological activity of phenoxy derivatives .
  • Cytotoxicity Profiles : Compounds with specific substitutions have been shown to achieve lower minimum inhibitory concentrations (MICs), indicating higher potency against target cells .

Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/CellsMIC (μM)Reference
This compoundAntimicrobialMycobacterium tuberculosisLow nanomolar range
N-substituted benzyl derivativesCytotoxicityWEHI-3 leukemia cellsDose-dependent

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future study include:

  • In Vivo Studies : Evaluating the compound's efficacy and safety profiles in animal models.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Formulation Development : Exploring potential applications in drug development based on its biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Reactant of Route 2
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N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline

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